

GDC-0927 Racemate and its Interaction with ESR1 Mutations: A Technical Guide

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Compound of Interest		
Compound Name:	GDC-0927 Racemate	
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Abstract

This technical guide provides a comprehensive overview of GDC-0927, a non-steroidal, orally bioavailable selective estrogen receptor (ER) antagonist and degrader (SERD). It delves into the mechanism of action of GDC-0927, its clinical development, and particularly its activity in the context of estrogen receptor 1 (ESR1) mutations, a common mechanism of acquired resistance to endocrine therapies in ER-positive breast cancer. This document synthesizes data from preclinical studies and the first-in-human Phase I clinical trial (NCT02316509), presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key concepts with signaling pathway and workflow diagrams. While GDC-0927 development was discontinued, the learnings from its clinical evaluation remain pertinent for the ongoing development of next-generation oral SERDs.

Introduction: The Challenge of ESR1 Mutations in ER+ Breast Cancer

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies targeting the ER signaling pathway are a cornerstone of its treatment.[1][2] However, a significant number of patients with advanced or metastatic disease eventually develop resistance to these therapies.[3] One of the key mechanisms of acquired resistance is the development of mutations in the ligand-binding domain (LBD) of the ESR1 gene.[2][4] These

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mutations, such as Y537S and D538G, render the ER constitutively active, independent of its natural ligand, estrogen, leading to continued tumor growth despite treatment with aromatase inhibitors or selective estrogen receptor modulators (SERMs) like tamoxifen.[2][4]

Selective estrogen receptor degraders (SERDs) represent a critical therapeutic strategy to overcome this resistance.[2] By not only antagonizing the receptor but also inducing its degradation, SERDs can effectively shut down ER signaling.[5] Fulvestrant, the first approved SERD, has demonstrated efficacy in patients with ESR1 mutations, but its intramuscular route of administration and suboptimal pharmacokinetic profile have prompted the development of orally bioavailable SERDs.[1][3] GDC-0927 (also known as SRN-927) emerged as one such novel, potent, non-steroidal, oral SERD.[1][6][7]

GDC-0927: A Profile

GDC-0927 is a small molecule that was designed to be a potent antagonist and degrader of the estrogen receptor.[1][8] It features a chromene core with an azetidine base side chain.[2][8] Preclinical studies demonstrated its ability to induce tumor regression in ER+ breast cancer patient-derived xenograft (PDX) models, including those harboring ESR1 mutations.[1][7][8]

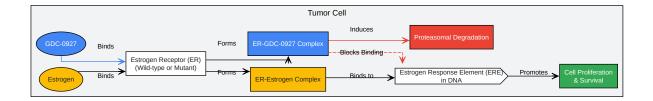
Mechanism of Action

GDC-0927 exerts its anti-tumor effects through a dual mechanism:

- ER Antagonism: It competitively binds to the estrogen receptor, blocking its interaction with estrogen and preventing the conformational changes required for transcriptional activation.
- ER Degradation: Upon binding, GDC-0927 induces a conformational change in the ER protein that marks it for proteasomal degradation, thereby reducing the total cellular levels of the receptor.[5]

Interestingly, a Phase I study suggested that while GDC-0927 robustly engages the target, as evidenced by a greater than 90% reduction in [18F]-fluoroestradiol (FES) uptake on PET scans, the observed ~40% reduction in ER expression suggests that ER degradation may not be the primary driver of its antagonistic activity.[3][7][9][10] Instead, it is proposed that GDC-0927, similar to fulvestrant, markedly slows the intranuclear mobility of ER, leading to a potent suppression of its transcriptional activity.[11]





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Figure 1: Simplified signaling pathway of GDC-0927's dual mechanism of action.

Clinical Development: The NCT02316509 Phase I Trial

The primary clinical investigation of GDC-0927 was a Phase I, open-label, dose-escalation study in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer (NCT02316509).[1][7][9] The study aimed to determine the safety, pharmacokinetics, and recommended Phase II dose of GDC-0927.[7][9]

Patient Demographics and Disposition

A total of 42 patients were enrolled and received GDC-0927 once daily.[7][9][10] The patient population was heavily pre-treated.

Characteristic	Value
Number of Patients	42
Median Age	62 years (range, 41-79)
Median Prior Regimens	3 (range, 1-11)
ESR1 Mutation Status at Baseline	Data available for a subset of patients

Note: Detailed baseline characteristics were not fully available in the public domain.



Safety and Tolerability

GDC-0927 was generally well-tolerated.[7][9] The maximum tolerated dose (MTD) was not reached.[7][9][10]

Adverse Events (AEs)	Details
Most Common AEs	Nausea, constipation, diarrhea, arthralgia, fatigue, hot flush, back pain, and vomiting.[7][9] [10]
Grade 4/5 AEs	None reported.[7][9][10]
Treatment-Related Serious AEs	None reported.[7][9][10]
AEs of Special Interest	Two patients experienced Grade 2 deep vein thrombosis and jugular vein thrombosis, both considered unrelated to GDC-0927.[7][9][10]

Pharmacokinetics

Pharmacokinetic data supported once-daily dosing, with an observed accumulation of approximately 1.6-fold, consistent with the drug's half-life.[7][9]

Clinical Activity

While there were no complete or partial responses, evidence of anti-tumor activity was observed in this heavily pre-treated population, including in patients with ESR1 mutations.[7][9]

Efficacy Endpoint	Result
Best Overall Response	Stable Disease: 17 patients (41%).[9][10]
Clinical Benefit Rate (CBR)	12 patients (29%).[9][10]
Target Engagement	>90% reduction in FES uptake on PET scans.[3] [9][10]
ER Expression Reduction	~40% reduction.[3][9][10]



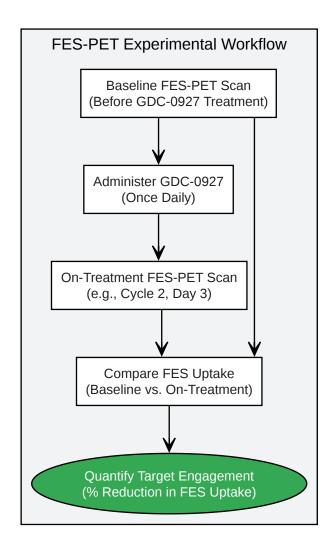
Importantly, baseline levels of ER, progesterone receptor (PR), and mutant ESR1 circulating tumor DNA (ctDNA) did not correlate with clinical benefit.[7][9][10] This suggests that GDC-0927 has activity irrespective of the presence of these common resistance markers.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the clinical evaluation of GDC-0927.

[18F]-Fluoroestradiol (FES) PET Imaging

This pharmacodynamic assessment was used to measure target engagement.



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Figure 2: Workflow for assessing target engagement using FES-PET scans.

- Protocol: Patients underwent a baseline FES-PET scan before initiating treatment. A second scan was performed on-treatment (e.g., Cycle 2, Day 3, 18-24 hours after the Cycle 2, Day 2 dose).[10]
- Principle: FES is a radiolabeled form of estrogen that is taken up by ER-positive tumors. A
 reduction in FES uptake on the on-treatment scan indicates that GDC-0927 is occupying the
 ER and blocking FES binding.
- Outcome: The study demonstrated a >90% reduction in FES uptake, confirming robust target engagement by GDC-0927, independent of ESR1 mutation status.[3][9][10]

ESR1 Mutation Analysis from ctDNA

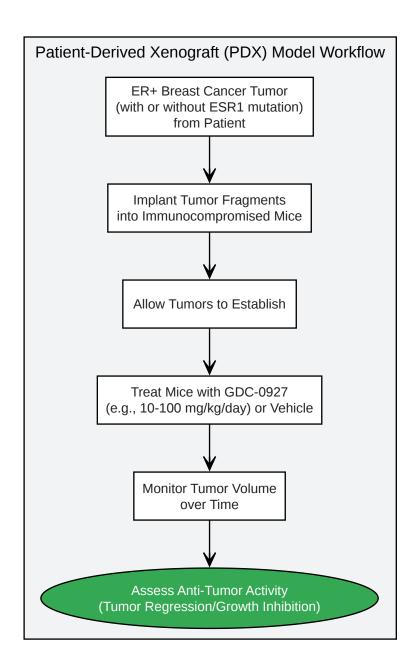
Circulating tumor DNA (ctDNA) from plasma samples was analyzed to detect ESR1 mutations.

- Protocol: Plasma samples were collected at baseline, on-treatment, and at the end of treatment. ctDNA was isolated and analyzed for hotspot mutations in ESR1 (as well as other genes like PIK3CA and AKT1) using the BEAMing digital PCR assay.[1]
- Principle: BEAMing (Beads, Emulsion, Amplification, and Magnetics) is a highly sensitive digital PCR method that allows for the detection and quantification of rare mutations in a background of wild-type DNA.
- Outcome: The presence or absence of baseline ESR1 mutations in ctDNA did not correlate with clinical benefit from GDC-0927.[7][10]

In Vivo Xenograft Models

Preclinical efficacy was evaluated in patient-derived xenograft (PDX) models.





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Figure 3: General workflow for evaluating GDC-0927 in PDX models.

Protocol: Tumor fragments from patients with ER+ breast cancer (both wild-type and ESR1-mutant) were implanted into immunocompromised mice. Once tumors were established, mice were treated daily with GDC-0927 (efficacious dose range of 10-100 mg/kg/day) or a vehicle control. Tumor growth was monitored over time.[1]



- Principle: PDX models are considered more clinically relevant than traditional cell line xenografts as they better recapitulate the heterogeneity and biology of the original human tumor.
- Outcome: GDC-0927 demonstrated dose-dependent anti-tumor activity, including tumor regression, in both ESR1-mutant and wild-type PDX models.[1][8]

Conclusion and Future Perspectives

GDC-0927 is a potent, oral SERD that demonstrated a favorable safety profile and robust target engagement in a Phase I clinical trial of heavily pre-treated patients with ER+/HER2-metastatic breast cancer.[1][7][9] It showed preliminary signs of anti-tumor activity, with 41% of patients achieving stable disease and 29% deriving clinical benefit, irrespective of baseline ESR1 mutation status.[9][10]

Despite these promising early results, the clinical development of GDC-0927 was discontinued. [2] The reasons for this decision were based on the totality of the clinical data.[2] Nevertheless, the experience with GDC-0927 has provided valuable insights for the field. It underscored the utility of FES-PET as a pharmacodynamic biomarker for ER-targeted therapies and confirmed that oral SERDs can achieve high levels of target engagement and clinical activity in patients with ESR1 mutations. The data generated from the GDC-0927 program has helped to inform the continued development of a new generation of oral SERDs that are now showing promise in later-phase clinical trials, offering new hope for patients with endocrine-resistant breast cancer.[12]

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